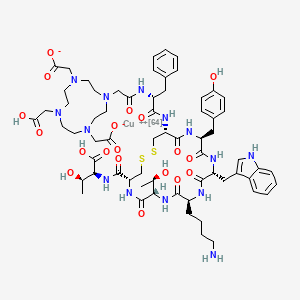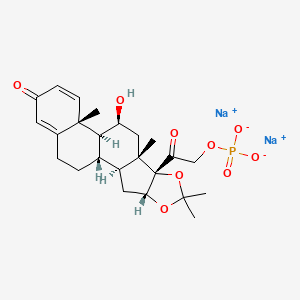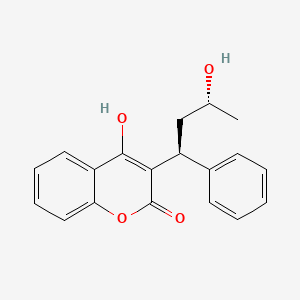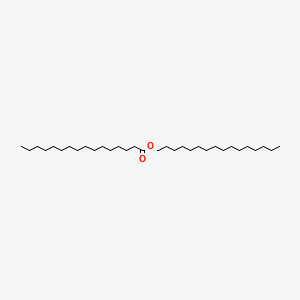![molecular formula C23H21F6N3O2 B10822367 (2S,3S,4S)-3-(3',4'-bis(trifluoromethyl)-[1,1'-biphenyl]-4-yl)-2-cyano-4-(hydroxymethyl)-N-propylazetidine-1-carboxamide](/img/structure/B10822367.png)
(2S,3S,4S)-3-(3',4'-bis(trifluoromethyl)-[1,1'-biphenyl]-4-yl)-2-cyano-4-(hydroxymethyl)-N-propylazetidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRD9185 is a synthetic organic compound known for its potent antimalarial activity. It belongs to a novel structural class of dihydroorotate dehydrogenase inhibitors, specifically targeting the enzyme in Plasmodium falciparum, the causative agent of malaria . Chemically, it is an azetidine-2-carbonitrile compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BRD9185 involves multiple steps, starting with the construction of the azetidine-2-carbonitrile core. The key step is a 4-exo-tet cyclization of the anion derived from a precursor compound . The stereochemistry of the cyclization depends on the base used. For instance, treatment with lithium hexamethyldisilazide at –50°C provides the products in a specific ratio .
-
Initial Steps
Reactants: Bromomethyl cyanide, potassium carbonate, and a precursor compound.
Conditions: Acetonitrile, 85°C, 3 hours.
Yield: 96% on a 175 mmol scale.
-
Subsequent Steps
Reactants: Triphenylmethyl chloride, triethylamine.
Conditions: Dichloromethane, room temperature, overnight.
Yield: 97% on a 166 mmol scale.
-
Final Steps
Reactants: Palladium catalyst, ethanol-dichloromethane mixture.
Conditions: 40°C, 16 hours.
Yield: 92%.
Industrial Production Methods
Industrial production of BRD9185 would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
BRD9185 undergoes various chemical reactions, including:
Substitution Reactions: Involving nucleophilic or electrophilic substitution.
Cyclization Reactions: Formation of the azetidine ring through 4-exo-tet cyclization.
Common Reagents and Conditions
Bases: Lithium hexamethyldisilazide, potassium hexamethyldisilazide.
Solvents: Acetonitrile, dichloromethane, ethanol.
Catalysts: Palladium-based catalysts.
Major Products
The major product of these reactions is BRD9185 itself, with high yields and purity achieved through careful control of reaction conditions .
Scientific Research Applications
BRD9185 has significant applications in scientific research, particularly in the fields of:
Chemistry: As a model compound for studying azetidine-2-carbonitrile synthesis and reactions.
Biology: Investigating the role of dihydroorotate dehydrogenase in pyrimidine biosynthesis.
Industry: Potential use in the production of antimalarial drugs.
Mechanism of Action
BRD9185 exerts its effects by inhibiting dihydroorotate dehydrogenase, an enzyme essential for pyrimidine biosynthesis in Plasmodium parasites . This inhibition disrupts the production of pyrimidines, which are necessary for DNA and RNA synthesis, thereby impeding parasite replication and survival .
Comparison with Similar Compounds
Similar Compounds
DSM421: A secondary candidate in the same class of selective and potent antimalarial DHODH inhibitors.
Uniqueness of BRD9185
BRD9185 stands out due to its high potency (EC50 = 0.016 μM) against multidrug-resistant blood-stage parasites and its curative effect after just three doses in a mouse model . It also has a long half-life (15 hours) and low clearance in mice, making it a promising candidate for further development .
Properties
Molecular Formula |
C23H21F6N3O2 |
|---|---|
Molecular Weight |
485.4 g/mol |
IUPAC Name |
(2S,3S,4S)-3-[4-[3,4-bis(trifluoromethyl)phenyl]phenyl]-2-cyano-4-(hydroxymethyl)-N-propylazetidine-1-carboxamide |
InChI |
InChI=1S/C23H21F6N3O2/c1-2-9-31-21(34)32-18(11-30)20(19(32)12-33)14-5-3-13(4-6-14)15-7-8-16(22(24,25)26)17(10-15)23(27,28)29/h3-8,10,18-20,33H,2,9,12H2,1H3,(H,31,34)/t18-,19-,20+/m1/s1 |
InChI Key |
FYPZBZFXJUJJRA-AQNXPRMDSA-N |
Isomeric SMILES |
CCCNC(=O)N1[C@@H]([C@H]([C@H]1C#N)C2=CC=C(C=C2)C3=CC(=C(C=C3)C(F)(F)F)C(F)(F)F)CO |
Canonical SMILES |
CCCNC(=O)N1C(C(C1C#N)C2=CC=C(C=C2)C3=CC(=C(C=C3)C(F)(F)F)C(F)(F)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[2-(1-benzylpiperidin-4-yl)ethyl]-3,4-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaen-5-amine](/img/structure/B10822318.png)
![2-Amino-3-{[2,3-bis(octadecanoyloxy)propoxy(hydroxy)phosphoryl]oxy}propanoic acid](/img/structure/B10822319.png)

![[(1R,3S)-1-amino-3-[(6S)-6-(3-ethoxypropyl)-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentyl]methanol](/img/structure/B10822325.png)

![(9S)-2-(2-chlorophenyl)-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one](/img/structure/B10822351.png)
![4-[4-(1-Methoxypiperidin-4-yl)phenyl]-7-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxylic acid](/img/structure/B10822353.png)
![7-[(4-chlorophenyl)methyl-[2-(diethylamino)ethyl]amino]-2-oxochromene-3-carboximidamide](/img/structure/B10822360.png)
![1-[(Z)-(7-ethyl-5-hydroxy-1H-indol-3-yl)methylideneamino]-2-[2-(4-methylphenyl)ethyl]guanidine](/img/structure/B10822373.png)
![2-(2-chlorophenyl)-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one](/img/structure/B10822380.png)
